molecular formula C19H21N9S B15118979 6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine

6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine

Cat. No.: B15118979
M. Wt: 407.5 g/mol
InChI Key: RDEJKBUBGBKWEO-UHFFFAOYSA-N
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Description

6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine is a complex organic compound that features a thiazole ring, a pyridazine ring, and a purine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyridazine ring, and finally, the coupling of these intermediates with the purine ring. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

    Pyridazine Derivatives: Compounds with the pyridazine ring, often studied for their pharmacological properties.

    Purine Derivatives: Compounds featuring the purine ring, widely recognized for their role in nucleic acids and therapeutic agents.

Uniqueness

6-{4-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]piperazin-1-yl}-7-methyl-7H-purine is unique due to its combination of three distinct heterocyclic rings, which may confer a unique set of biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C19H21N9S

Molecular Weight

407.5 g/mol

IUPAC Name

2,4-dimethyl-5-[6-[4-(7-methylpurin-6-yl)piperazin-1-yl]pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C19H21N9S/c1-12-17(29-13(2)23-12)14-4-5-15(25-24-14)27-6-8-28(9-7-27)19-16-18(20-10-21-19)22-11-26(16)3/h4-5,10-11H,6-9H2,1-3H3

InChI Key

RDEJKBUBGBKWEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4N(C=N5)C

Origin of Product

United States

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